N'-[(2-methyl-3-thienyl)methylene]nonanohydrazide
Overview
Description
N'-[(2-methyl-3-thienyl)methylene]nonanohydrazide is a chemical compound that has gained significant attention in the scientific research community due to its potential pharmacological properties. This compound is also known as thiosemicarbazone and has been studied for its ability to act as a chelating agent, as well as its potential to inhibit the growth of cancer cells.
Mechanism of Action
The mechanism of action of N'-[(2-methyl-3-thienyl)methylene]nonanohydrazide is not fully understood. However, studies have suggested that this compound may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, this compound may act as a chelating agent by binding to metal ions and removing them from the body.
Biochemical and Physiological Effects:
Studies have shown that this compound has a low toxicity profile and does not cause significant adverse effects in animals. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One advantage of using N'-[(2-methyl-3-thienyl)methylene]nonanohydrazide in lab experiments is its low toxicity profile. Additionally, this compound has shown promising results in inhibiting the growth of cancer cells, which could be useful in cancer research. However, one limitation of using this compound is its limited solubility in water, which could make it difficult to use in certain experiments.
Future Directions
There are several potential future directions for research on N'-[(2-methyl-3-thienyl)methylene]nonanohydrazide. One area of interest is the development of new cancer treatments based on this compound. Additionally, more research is needed to fully understand the mechanism of action of this compound, as well as its potential as a chelating agent. Finally, future research could focus on improving the solubility of this compound to make it more useful in lab experiments.
Scientific Research Applications
N'-[(2-methyl-3-thienyl)methylene]nonanohydrazide has been studied for its potential application in cancer treatment. Studies have shown that this compound has the ability to inhibit the growth of cancer cells, including breast cancer, leukemia, and melanoma. Additionally, this compound has been studied for its potential as a chelating agent, which could be useful in the treatment of metal poisoning.
properties
IUPAC Name |
N-[(E)-(2-methylthiophen-3-yl)methylideneamino]nonanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2OS/c1-3-4-5-6-7-8-9-15(18)17-16-12-14-10-11-19-13(14)2/h10-12H,3-9H2,1-2H3,(H,17,18)/b16-12+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDSMNPXMXSDTQL-FOWTUZBSSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)NN=CC1=C(SC=C1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC(=O)N/N=C/C1=C(SC=C1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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